molecular formula C15H18ClN3O B1651540 14-methoxy-3,7,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,11(16),12,14-pentaene;hydrochloride CAS No. 127556-86-9

14-methoxy-3,7,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,11(16),12,14-pentaene;hydrochloride

Cat. No.: B1651540
CAS No.: 127556-86-9
M. Wt: 291.77 g/mol
InChI Key: FAXLXEBWCQWGMF-UHFFFAOYSA-N
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Description

2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride is a complex heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fused pyrimido-pyrazino-indole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is a three-component synthesis that combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method utilizes a sequential combination of Sonogashira reaction with [3+3] cyclocondensation . Another approach involves ytterbium-catalyzed cascade cyclization involving indoles, terminal alkynes, and aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to displace [3H]-cytisine from nicotinic binding sites on the rat cerebral cortex, indicating its role as a nicotinic agonist ligand

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride stands out due to its unique combination of a methoxy group and hydrochloride salt form, which enhances its solubility and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

127556-86-9

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

14-methoxy-3,7,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,11(16),12,14-pentaene;hydrochloride

InChI

InChI=1S/C15H17N3O.ClH/c1-19-12-3-4-13-11(9-12)10-14-15-16-5-2-6-17(15)7-8-18(13)14;/h3-4,9-10H,2,5-8H2,1H3;1H

InChI Key

FAXLXEBWCQWGMF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3CCN4CCCN=C4C3=C2.Cl

Canonical SMILES

COC1=CC2=C(C=C1)N3CCN4CCCN=C4C3=C2.Cl

127556-86-9

Origin of Product

United States

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